REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH3:11])=[C:4]([F:12])[CH:3]=1.[CH:13]([Mg]Br)=[CH2:14].[Cl-].[NH4+]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([F:12])[C:5]([CH3:11])=[C:6]2[C:7]=1[NH:8][CH:14]=[CH:13]2 |f:2.3|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1[N+](=O)[O-])C)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was raised slowly to −20° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with water
|
Type
|
EXTRACTION
|
Details
|
The obtained extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=95:5→91:9)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=C2C=CNC12)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |